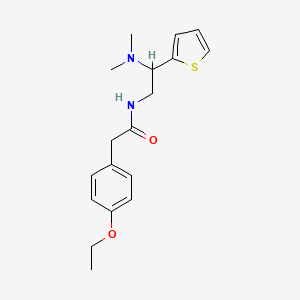

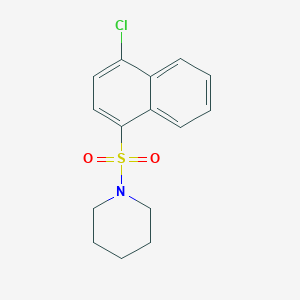

![molecular formula C21H14ClFN6OS B2502933 N-(2-氯苯基)-2-{[11-(4-氟苯基)-3,4,6,9,10-五氮杂三环[7.3.0.0^{2,6}]十二-1(12),2,4,7,10-戊烯-5-基]硫代}乙酰胺 CAS No. 1207016-04-3](/img/structure/B2502933.png)

N-(2-氯苯基)-2-{[11-(4-氟苯基)-3,4,6,9,10-五氮杂三环[7.3.0.0^{2,6}]十二-1(12),2,4,7,10-戊烯-5-基]硫代}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex molecule that appears to be related to the family of acetamides, which are characterized by the presence of an acetyl group attached to a nitrogen atom. The structure of this compound suggests that it is a derivative of acetamide with additional functional groups and substituents, including a chlorophenyl group, a fluorophenyl group, and a pentaazatricyclo dodecane moiety. This structure implies potential for a variety of chemical properties and reactivity due to the presence of multiple heteroatoms and aromatic systems.

Synthesis Analysis

While the specific synthesis of N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is not detailed in the provided papers, related compounds such as 2-Chloro-N-(4-chlorophenyl)acetamide and 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide have been synthesized and studied. These related compounds share the chloroacetamide moiety, which suggests that similar synthetic routes could be employed, possibly involving chlorination, acetylation, and the introduction of the sulfanyl group through thiolation reactions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is known to exhibit certain bond parameters that are consistent across different compounds. For instance, the structure of 2-Chloro-N-(4-chlorophenyl)acetamide shows similarities with other N-chlorophenylacetamides, with molecules linked into chains through N—H⋯O hydrogen bonding . This suggests that the compound may also exhibit hydrogen bonding, contributing to its stability and potentially affecting its solubility and crystalline structure.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetyl group and the substituents attached to the aromatic rings. The presence of chloro and fluoro substituents may influence the electron density of the aromatic system, affecting its reactivity in electrophilic aromatic substitution reactions. The sulfanyl group could also engage in reactions typical for thiols, such as oxidation or conjugation with electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from related compounds. For example, the polarity and conformation of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide have been studied, revealing the existence of a preferred conformer . This indicates that the compound of interest may also exhibit conformational preferences, which could influence its polarity, boiling point, melting point, and solubility. The presence of multiple aromatic rings and heteroatoms is likely to contribute to the overall polarity and chemical behavior of the compound.

科学研究应用

光谱分析和分子相互作用

研究类似化合物的振动光谱特征,包括拉曼光谱和傅里叶变换红外光谱,对于理解它们的分子结构和相互作用至关重要。例如,N-(4-氯苯基)-2-{[4,6-二氨基嘧啶-2-基]硫代}乙酰胺已被分析以确定其振动特征,从而深入了解其几何平衡、分子内和分子间氢键以及谐波振动波数。此类分析对于理解有助于分子稳定性的立体电子相互作用至关重要,正如通过自然键轨道分析和振动光谱分析所证实的那样 (Jenepha Mary, Pradhan, & James, 2022)。

潜在抗癌活性

磺酰胺衍生物,例如由 2-氯-N-(4-磺酰氨基苯基)乙酰胺合成的磺酰胺衍生物,已对其对乳腺癌和结肠癌细胞系的体外抗癌活性进行了研究。最有效的化合物对乳腺癌细胞系表现出显着的抑制作用,突出了这些衍生物在癌症治疗中的潜力 (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015)。

杀虫剂应用

N-芳基-2,4-二氯苯氧基乙酰胺的新衍生物已被表征为杀虫剂的潜力。这些化合物的 X 射线粉末衍射研究为理解它们的结构性质和在农业中的潜在应用提供了基本数据 (Olszewska, Pikus, & Tarasiuk, 2008)。

在化学致癌中的作用

芳香胺代谢为异羟肟酸及其随后的缀合形成 N,O-磺酸盐和 N,O-葡萄糖醛酸盐缀合物是化学致癌中的重要途径。了解 N,O-磺酸盐的不稳定性及其在与生物分子共价结合中的作用对于评估这些化合物的致癌潜力至关重要 (Mulder & Meerman, 1983)。

胆碱酯酶抑制

已经探索了某些乙酰胺的 N-芳基衍生物的合成和评估,以了解其对乙酰胆碱酯酶和丁酰胆碱酯酶的抑制潜力。这些化合物显示出中等至良好的活性,表明它们在治疗与胆碱酯酶功能障碍相关的疾病方面的潜力 (Riaz et al., 2020)。

属性

IUPAC Name |

N-(2-chlorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN6OS/c22-15-3-1-2-4-16(15)24-19(30)12-31-21-26-25-20-18-11-17(13-5-7-14(23)8-6-13)27-29(18)10-9-28(20)21/h1-10,17-18,20,25,27H,11-12H2,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUJLTSUHOYWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3NN=C(N3C=CN2NC1C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

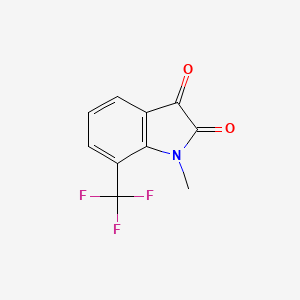

![Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2502850.png)

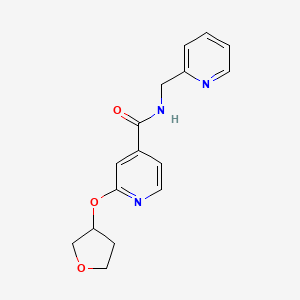

![ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2502863.png)

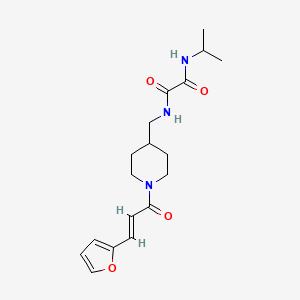

![5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2502865.png)

![1-Cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2502866.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)